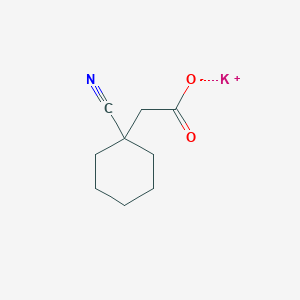

Potassium 2-(1-cyanocyclohexyl)acetate

説明

Contextualization within Cyanoacetate (B8463686) and Cyclohexane (B81311) Derivative Chemistry

Potassium 2-(1-cyanocyclohexyl)acetate belongs to two significant classes of organic compounds: cyanoacetates and cyclohexane derivatives.

Cyanoacetates are compounds containing the cyanoacetate moiety, characterized by a nitrile group and an ester or carboxylate group attached to the same carbon. The cyano group is a strong electron-withdrawing group, which makes the adjacent methylene (B1212753) protons acidic and thus easily removed by a base. This property makes cyanoacetates versatile building blocks in organic synthesis, particularly in condensation reactions like the Knoevenagel condensation. This compound, as a salt of a cyanoacetic acid derivative, shares this inherent reactivity. The presence of the cyano group enhances the electrophilicity of the molecule, making it reactive in nucleophilic substitution reactions.

Cyclohexane derivatives are compounds that contain a six-membered saturated carbon ring. cabidigitallibrary.org This structural motif is prevalent in many natural products and synthetic molecules, including pharmaceuticals and materials. cabidigitallibrary.orggoogle.com The cyclohexane ring is not planar but exists in various conformations, most commonly the "chair" conformation, which influences the molecule's reactivity and biological activity. wikipedia.org The incorporation of the cyclohexane backbone in this compound provides a rigid, three-dimensional scaffold that can be crucial in stereoselective syntheses.

The combination of the reactive cyanoacetate function and the structural cyclohexane ring makes this compound a specialized reagent. Its ionic salt form gives it higher water solubility compared to its covalent ester counterparts, such as ethyl 2-cyano-2-cyclohexylacetate.

Academic Significance in Synthetic Organic Chemistry

The academic significance of this compound lies primarily in its utility as a synthetic intermediate. Its bifunctional nature—possessing both a nucleophilic center (the carbanion formed after deprotonation) and electrophilic centers—allows it to participate in a variety of chemical reactions.

Key reactions involving this compound include:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Reduction: The cyano group can be reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The acetate (B1210297) group can be substituted by other functional groups through reactions with appropriate nucleophiles.

These transformations allow chemists to introduce the 1-cyanocyclohexyl moiety into more complex molecular architectures. The parent acid, 2-(1-cyanocyclohexyl)acetic acid, is noted as an impurity (Impurity B) of Gabapentin, indicating its relevance in pharmaceutical synthesis and analysis. nih.gov The ability to undergo these fundamental organic reactions makes it a valuable tool for constructing molecules with potential applications in various fields.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | 133481-12-6 | C₉H₁₂KNO₂ | 205.30 | Potassium salt, cyano group |

| 2-(1-Cyanocyclohexyl)acetic acid | 133481-09-1 | C₉H₁₃NO₂ | 167.21 | Carboxylic acid, cyano group |

| Cyclohexyl cyanoacetate | 52688-11-6 | C₉H₁₃NO₂ | 167.20 | Cyclohexyl ester, cyano group |

| Potassium acetate | 127-08-2 | C₂H₃KO₂ | 98.14 | Simple potassium salt |

| Potassium 2-cyanoacetate | 7062-95-5 | C₃H₂KNO₂ | 123.15 | Potassium salt, no cyclohexane |

Current Research Landscape and Opportunities

Current research involving this compound and its parent acid is largely centered on its role as a precursor in the synthesis of more complex molecules. Its structural similarity to intermediates in the production of pharmaceuticals keeps it relevant in process chemistry and impurity profiling. nih.gov

Opportunities for future research could explore several avenues:

Novel Synthetic Methodologies: Developing more efficient, environmentally friendly, or stereoselective methods for synthesizing and utilizing this compound. For instance, enzyme-catalyzed processes could offer higher regioselectivity compared to traditional chemical methods.

Medicinal Chemistry: Using the compound as a scaffold to build new molecules for biological screening. The cyclohexane ring is a common feature in bioactive compounds, and the cyano and acetate groups provide handles for further chemical modification. cabidigitallibrary.orggoogle.com

Materials Science: Investigating the potential of its derivatives in the creation of new polymers or functional materials. The rigid cyclohexane core could impart desirable physical properties to new materials.

While direct research on this compound itself is not extensive, its position as a key building block ensures its continued importance. As synthetic organic chemistry evolves, the demand for versatile and functionalized intermediates like this one is likely to persist, opening new opportunities for its application in diverse scientific areas.

Interactive Data Table: Reactivity Summary

| Reaction Type | Common Reagents | Major Product Type |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH₄), H₂/catalyst | Primary amines |

| Substitution | Nucleophiles (e.g., amines, alcohols) | Substituted acetates |

Structure

3D Structure of Parent

特性

IUPAC Name |

potassium;2-(1-cyanocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.K/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-6H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPKMNGCAXYDJB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)[O-])C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 2 1 Cyanocyclohexyl Acetate Derivatives

Reactivity of the Carboxylate Moiety

The carboxylate group is a versatile functional group that readily participates in a variety of reactions, most notably nucleophilic acyl substitutions. This reactivity allows for its conversion into a wide array of other functional groups.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.org This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond. libretexts.org For the reaction to be favorable, the incoming nucleophile must be a stronger base than the leaving group. masterorganicchemistry.comyoutube.com

In the case of 2-(1-cyanocyclohexyl)acetate, the carboxylate anion itself is a poor leaving group, making it less reactive than derivatives like acid chlorides or anhydrides. libretexts.orgyoutube.com Therefore, to facilitate substitution, the carboxylate must first be "activated." This is typically achieved by converting the hydroxyl group of the corresponding carboxylic acid into a better leaving group. For instance, treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride.

Derivatization to Esters, Amides, and Other Carboxylic Acid Derivatives

The conversion of the carboxylate function into esters and amides is a cornerstone of its chemical utility, enabling the synthesis of molecules with diverse properties and applications. thermofisher.commdpi.com

Esterification: The formation of esters from carboxylic acids is commonly achieved through the Fischer esterification reaction. This process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). openstax.org The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. openstax.org

Amidation: The direct reaction of a carboxylic acid with an amine is often inefficient because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. openstax.org To overcome this, coupling agents are employed. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to activate the carboxylic acid, facilitating amide bond formation. thermofisher.comopenstax.org Other methods include the use of catalysts such as indium triiodide or nickel-based systems for the direct amidation of esters. mdpi.comresearchgate.net

The following table summarizes typical conditions for these derivatization reactions.

| Transformation | Reagent(s) | Catalyst/Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄), Heat | Methyl or Ethyl Ester |

| Amidation | Primary or Secondary Amine | Coupling Agent (e.g., DCC, EDAC) | N-substituted Amide |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Heat | Acyl Chloride |

Transformations of the Cyano Functional Group

The cyano (nitrile) group is a highly versatile functional moiety, capable of undergoing a range of transformations including hydrolysis, reduction, and cycloaddition reactions. researchgate.net

Nitrile Hydrolysis and Reduction Pathways

Hydrolysis: Nitriles can be hydrolyzed to either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This transformation involves the nucleophilic addition of water to the carbon-nitrogen triple bond. The reaction is typically slow and requires catalysis by either an acid or a base. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: Heating the nitrile under reflux with a dilute acid, such as aqueous hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org The reaction proceeds via an amide intermediate. libretexts.org

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, initially produces a carboxylate salt and ammonia (B1221849) gas. libretexts.orgyoutube.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively converts nitriles to primary amines. The reaction typically occurs in an ethereal solvent like diethyl ether, followed by an aqueous workup. libretexts.orglibretexts.org

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. libretexts.orggoogle.com This method is widely used in industrial processes.

Diisobutylaluminium Hydride (DIBALH): Partial reduction of a nitrile to an aldehyde can be achieved using DIBALH at low temperatures, followed by hydrolysis. The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde. libretexts.org

A summary of these transformations is presented in the table below.

| Reaction | Reagent(s) | Conditions | Product |

| Full Hydrolysis | H₃O⁺ (e.g., aq. HCl) | Heat (Reflux) | Carboxylic Acid |

| Full Hydrolysis | OH⁻ (e.g., aq. NaOH), then H₃O⁺ | Heat (Reflux) | Carboxylic Acid |

| Partial Hydrolysis | H₂O, H⁺ or OH⁻ | Milder Conditions | Amide |

| Reduction | LiAlH₄, then H₂O | Diethyl Ether | Primary Amine |

| Reduction | H₂, Catalyst (Pd, Pt, or Ni) | Elevated Temp/Pressure | Primary Amine |

| Partial Reduction | DIBALH, then H₂O | Low Temperature | Aldehyde |

Cycloaddition Reactions Involving the Nitrile

While less common than for alkenes or alkynes, the nitrile group can participate as a 2π component in cycloaddition reactions. nih.gov

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Nitriles can react with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic rings. beilstein-journals.orgbeilstein-journals.org For example, the reaction with a nitrile oxide yields a 1,2,4-oxadiazole, while reaction with an azide (B81097) can lead to the formation of a tetrazole. These reactions are a powerful method for constructing heterocycles. beilstein-journals.org

[2+2+2] Cycloadditions: In certain contexts, especially with metal catalysis, nitriles can participate in formal [2+2+2] cycloadditions with alkynes or other unsaturated systems to form substituted pyridines. nih.gov

Diels-Alder Reactions: The participation of an unactivated cyano group as a dienophile in a Diels-Alder reaction is rare but not unprecedented. researchgate.netnih.gov These reactions typically require high temperatures and may be part of a cascade process. nih.gov

Reactivity of the Cyclohexyl Ring System

The cyclohexyl ring in 2-(1-cyanocyclohexyl)acetate is a saturated aliphatic system. In general, C-C and C-H single bonds are strong and relatively unreactive compared to the carboxylate and cyano functional groups. The ring is expected to be conformationally flexible, existing predominantly in a chair conformation to minimize steric strain.

Under most conditions used to modify the carboxylate or cyano groups, the cyclohexyl ring will remain inert. However, under specific and more forcing conditions, it can undergo reactions typical of alkanes:

Free-Radical Halogenation: In the presence of UV light or high temperatures, alkanes can react with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism to form cyclohexyl halides. This reaction is often difficult to control and can lead to a mixture of products.

Oxidation: Strong oxidizing agents under harsh conditions can lead to the oxidation of the ring, potentially resulting in ring-opening to form dicarboxylic acids like adipic acid, though this is a destructive transformation rather than a controlled functionalization. researchgate.net

Functionalization of the Cyclohexyl Core

The saturated cyclohexyl ring of 2-(1-cyanocyclohexyl)acetate derivatives is a key target for functionalization to introduce new chemical properties and create complex molecular architectures. While the quaternary center presents a challenge, recent advances in C-H activation and other catalytic methods have enabled the selective modification of the cyclohexyl core.

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto saturated carbocycles. scripps.edunih.gov For substrates similar to 2-(1-cyanocyclohexyl)acetate, directing groups are often employed to achieve regioselectivity. In the context of cycloalkane carboxylic acids, the carboxyl group itself can serve as a directing group, facilitating functionalization at specific positions on the ring. nih.gov Research has demonstrated the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids, a feat previously difficult to achieve with saturated rings. scripps.edu This approach allows for the modification of the cyclohexyl ring at a position remote from the quaternary center.

The diastereoselective functionalization of substituted cyclohexanes is another area of active research, aiming to control the stereochemistry of the newly introduced functional groups. beilstein-journals.orgnih.govresearchgate.netacs.org Catalyst control plays a crucial role in determining the site- and stereoselectivity of these reactions. researchgate.net For instance, dirhodium catalysts have been utilized for the highly site-selective, diastereoselective, and enantioselective C-H functionalization of substituted cyclohexanes. researchgate.net

Below is a table summarizing selected research findings on the functionalization of cyclohexane (B81311) derivatives, which can be considered analogous to the core of 2-(1-cyanocyclohexyl)acetate.

| Catalyst/Reagent | Substrate Type | Reaction Type | Key Findings |

| Palladium Acetate (B1210297) | Cycloalkane Carboxylic Acids | C-H Arylation | Enables transannular γ-methylene C-H arylation of saturated carbocycles. scripps.edunih.gov |

| Dirhodium Catalysts | Substituted Cyclohexanes | C-H Functionalization | Achieves high site-selectivity, diastereoselectivity, and enantioselectivity. researchgate.net |

| Iridium Catalysts | 1,5-Diols and Methyl Ketones | (5 + 1) Annulation | Provides stereoselective synthesis of functionalized cyclohexanes. acs.org |

| Base-catalyzed | Curcumins and Arylidenemalonates | Michael Addition | Leads to diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.org |

Ring-Opening and Rearrangement Reactions

The strained nature of the quaternary center in 2-(1-cyanocyclohexyl)acetate derivatives can be exploited in ring-opening and rearrangement reactions to generate larger or structurally distinct cyclic systems, such as lactams. These transformations are often driven by the formation of more stable intermediates and products.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgresearchgate.net In the context of 2-(1-cyanocyclohexyl)acetate derivatives, a ketone precursor, such as 1-acetylcyclohexanone, could be converted to its oxime and subsequently undergo a Beckmann rearrangement. This would result in the expansion of the six-membered ring to a seven-membered lactam, a valuable scaffold in medicinal chemistry. researchgate.netorganic-chemistry.orgnih.gov The archetypal example is the conversion of cyclohexanone (B45756) oxime to caprolactam, the precursor to Nylon 6. wikipedia.org Various catalytic systems, including strong acids like sulfuric acid and oleum, as well as solid acid catalysts, have been employed to facilitate this transformation. nih.govbeilstein-journals.orgwikipedia.org

The Schmidt reaction provides another route for ring expansion and the synthesis of amides from ketones or amines from carboxylic acids using hydrazoic acid under acidic conditions. wikipedia.orgorganic-chemistry.orglibretexts.orgslideshare.netbyjus.com When applied to a ketone derivative of 2-(1-cyanocyclohexyl)acetate, the Schmidt reaction would also lead to a lactam. If the carboxylic acid form of the molecule is used, the reaction can lead to the corresponding aminomethylcyclohexane derivative after decarboxylation. The reaction proceeds through the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen of the azide. wikipedia.orglibretexts.org

Decarboxylation of 2-(1-cyanocyclohexyl)acetic acid can occur under certain conditions, particularly if a β-carbonyl group is present or through specific catalytic methods. wikipedia.orgcsbsju.edumasterorganicchemistry.comorganic-chemistry.org For instance, palladium-catalyzed tandem dehydrogenation-olefination-decarboxylation of 1-substituted cyclohexane carboxylic acids has been shown to yield olefinated benzene (B151609) derivatives. nih.gov

The following table presents a summary of potential ring-opening and rearrangement reactions applicable to derivatives of 2-(1-cyanocyclohexyl)acetate.

| Reaction Name | Substrate Precursor | Product Type | Key Features |

| Beckmann Rearrangement | Ketone Oxime | Lactam | Acid-catalyzed ring expansion of a cyclic ketone. wikipedia.orglibretexts.org |

| Schmidt Reaction | Ketone or Carboxylic Acid | Lactam or Amine | Reaction with hydrazoic acid under acidic conditions. wikipedia.orglibretexts.org |

| Decarboxylation | Carboxylic Acid | Alkane/Alkene | Loss of CO2, often requiring specific structural features or catalysts. nih.govwikipedia.org |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the chemical transformations of 2-(1-cyanocyclohexyl)acetate derivatives is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis, and computational modeling.

The hydrolysis of the ester functionality in these derivatives can proceed through either acid- or base-catalyzed pathways. The steric hindrance imposed by the quaternary carbon at the α-position is expected to influence the rate of hydrolysis. Computational studies can provide insights into the transition state energies and reaction profiles of these sterically hindered systems.

The mechanism of the Beckmann rearrangement has been a subject of extensive study. It is generally accepted to proceed via protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group and loss of water. wikipedia.orgmasterorganicchemistry.com Computational studies on similar systems have helped to elucidate the role of solvent molecules and substituents in the transition state. wikipedia.org

Similarly, the mechanism of the Schmidt reaction has been investigated for both ketones and carboxylic acids. For carboxylic acids, the reaction is believed to proceed through the formation of an acylium ion, which then reacts with hydrazoic acid. wikipedia.orglibretexts.orgbyjus.com For ketones, the reaction involves the initial formation of an azidohydrin intermediate. wikipedia.orglibretexts.org

Computational studies , such as those employing Density Functional Theory (DFT), are increasingly used to investigate the reaction mechanisms of complex organic transformations. google.com These studies can provide detailed information about the geometries of intermediates and transition states, as well as the energetic barriers of different reaction pathways, offering valuable insights that complement experimental findings.

| Reaction | Mechanistic Aspect | Investigative Tools | Key Insights |

| Ester Hydrolysis | Influence of Steric Hindrance | Kinetic Studies, Computational Modeling | Elucidation of reaction rates and transition state energies. |

| Beckmann Rearrangement | Concerted Migration | Isotopic Labeling, Computational Studies | Confirmation of stereospecific migration and role of catalysts. wikipedia.org |

| Schmidt Reaction | Intermediate Formation | Spectroscopic Analysis, Trapping Experiments | Identification of acylium ion or azidohydrin intermediates. wikipedia.orglibretexts.org |

| C-H Functionalization | Role of Ligands and Catalysts | In-situ Spectroscopy, DFT Calculations | Understanding the catalyst-substrate interactions and selectivity. scripps.eduresearchgate.net |

Advanced Applications in Organic Synthesis and Medicinal Chemistry Scaffolds

Utility as a Synthon for Complex Organic Molecules

The reactivity of the nitrile and carboxylic acid functionalities, combined with the conformational properties of the cyclohexane (B81311) ring, makes 2-(1-cyanocyclohexyl)acetic acid and its potassium salt powerful synthons for the assembly of complex organic structures.

Precursor in Heterocyclic Synthesis

While direct and varied applications of Potassium 2-(1-cyanocyclohexyl)acetate in the synthesis of a broad range of heterocycles are not extensively documented in publicly available literature, its potential is evident from its role as a key intermediate in the synthesis of Gabapentin. The synthesis of Gabapentin involves the cyclization of an amino acid precursor, which can be derived from 2-(1-cyanocyclohexyl)acetic acid, to form a γ-lactam. This transformation highlights the utility of the 1-cyanocyclohexyl scaffold in forming nitrogen-containing heterocyclic rings. The Thorpe-Ziegler cyclization, a base-catalyzed intramolecular condensation of dinitriles, is a classic method for forming cyclic ketones, which can then be converted to various heterocycles. wikipedia.org While not a direct application of the title compound, this reaction showcases the potential of the nitrile group in forming cyclic structures.

The presence of both a nitrile and a carboxylic acid group in 2-(1-cyanocyclohexyl)acetic acid offers the potential for participation in multicomponent reactions, which are powerful tools for the efficient synthesis of complex heterocyclic libraries. nih.gov

Scaffold for Spirocyclic and Polycyclic Systems

The 1-cyanocyclohexyl moiety is a valuable precursor for the construction of spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. researchgate.netrsc.org A notable example is the formation of spiro-piperidine derivatives. The synthesis of such compounds often starts from cyclohexanone (B45756), a related precursor. researchgate.net The presence of a quaternary carbon in 2-(1-cyanocyclohexyl)acetic acid makes it an ideal candidate for the construction of a spiro center.

One significant piece of evidence for the potential of the 2-(1-cyanocyclohexyl)acetic acid backbone to form spiro systems is the existence of (1-(3-Oxo-2-aza-spiro[4.5]dec-2-ylmethyl)-cyclohexyl)-acetic acid, a known Gabapentin-related compound. This spirocyclic derivative strongly suggests that under certain conditions, the 1-cyanocyclohexylacetic acid structure can be elaborated into more complex spirocyclic frameworks.

Furthermore, the general synthetic strategies for spirocyclic compounds often involve intramolecular reactions of appropriately functionalized precursors. The dual functionality of 2-(1-cyanocyclohexyl)acetic acid provides handles for the introduction of other reactive groups, setting the stage for intramolecular cyclizations to form spirocyclic and potentially polycyclic systems.

Introduction of the 1-Cyanocyclohexyl Acetate (B1210297) Moiety into Bioactive Molecules

The 1-cyanocyclohexyl acetate moiety possesses structural features that can be strategically incorporated into bioactive molecules to influence their pharmacological properties. The cyclohexane ring provides a non-planar scaffold, while the nitrile group can participate in key interactions with biological targets.

Design and Synthesis of Ligands for Molecular Targets

The design of ligands for specific molecular targets often involves the use of rigid scaffolds to control the spatial orientation of key pharmacophoric groups. The cyclohexane ring of the 1-cyanocyclohexyl acetate moiety serves as such a scaffold. In the context of gabapentinoids, the primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels. psychscenehub.com The cyclohexyl group plays a crucial role in orienting the pharmacophoric elements for optimal binding.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a pharmacophore that are responsible for its biological activity. researchgate.net Such models can guide the design of new ligands incorporating the 1-cyanocyclohexyl moiety to target a variety of receptors and enzymes.

Construction of Novel Pharmacophore Structures

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 1-cyanocyclohexyl acetate moiety can be considered a valuable building block for the construction of novel pharmacophore structures. The lipophilic cyclohexane ring can occupy hydrophobic pockets in a binding site, while the polar nitrile and carboxylate groups can form hydrogen bonds or other polar interactions.

Role in the Synthesis of Analogues and Derivatives with Modified Properties

A common strategy in drug discovery is the synthesis of analogues of a lead compound to optimize its pharmacokinetic and pharmacodynamic properties. 2-(1-Cyanocyclohexyl)acetic acid serves as a versatile starting material for the synthesis of Gabapentin analogues and other derivatives with modified properties. ijastnet.com

By chemically modifying the carboxylic acid or nitrile groups, or by introducing substituents on the cyclohexane ring, researchers can fine-tune the molecule's size, shape, lipophilicity, and polarity. These modifications can lead to derivatives with improved potency, selectivity, metabolic stability, and bioavailability.

For instance, the synthesis of N-(pyrimidyl)gabapentin demonstrates the modification of the primary amino group of Gabapentin, which is conceptually derived from the nitrile of 2-(1-cyanocyclohexyl)acetic acid, to create a new derivative with different structural and potential biological properties. rsc.org Similarly, the creation of mutual prodrugs of Gabapentin with antioxidants showcases how the core structure can be chemically altered to achieve different therapeutic goals. consensus.app

The following table provides a hypothetical overview of how modifications to the 2-(1-cyanocyclohexyl)acetic acid scaffold could influence molecular properties, based on general principles of medicinal chemistry.

| Modification | Potential Effect on Properties | Rationale |

| Esterification of the carboxylic acid | Increased lipophilicity, potential for prodrug strategy | Masking the polar carboxylic acid group can improve membrane permeability. |

| Reduction of the nitrile to an amine | Introduction of a basic center, increased polarity | The resulting amino group can form salt bridges and participate in different hydrogen bonding interactions. |

| Introduction of substituents on the cyclohexane ring | Altered conformation and lipophilicity | Substituents can influence the binding affinity and selectivity for a biological target. |

| Conversion of the carboxylic acid to a bioisostere | Modified acidity, polarity, and metabolic stability | Replacing the carboxylic acid with a tetrazole or hydroxamic acid can improve pharmacokinetic properties. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of chemical systems with a high degree of accuracy. researchgate.net

For Potassium 2-(1-cyanocyclohexyl)acetate, DFT calculations can be utilized to determine key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. The MEP would likely show a high electron density around the oxygen atoms of the acetate (B1210297) group and the nitrogen atom of the cyano group, indicating these as potential sites for interaction with electrophiles. Conversely, the potassium ion would be the center of positive charge.

Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of the charge distribution by assigning partial atomic charges. This analysis can reveal the extent of ionic character in the potassium-acetate bond and the polarization of the various covalent bonds within the 2-(1-cyanocyclohexyl)acetate anion.

Table 1: Calculated Electronic Properties of 2-(1-cyanocyclohexyl)acetate anion (Hypothetical Data)

| Property | Value | Computational Method | Basis Set |

|---|---|---|---|

| HOMO Energy | -6.8 eV | B3LYP | 6-311+G(d,p) |

| LUMO Energy | -0.5 eV | B3LYP | 6-311+G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP | 6-311+G(d,p) |

| Dipole Moment | 3.2 D | B3LYP | 6-311+G(d,p) |

Mechanistic Studies via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. researchgate.net For reactions involving this compound, such as nucleophilic substitution or hydrolysis, computational methods can map out the potential energy surface.

By employing techniques like transition state theory, the geometries of reactants, transition states, and products can be optimized, and their corresponding energies calculated. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, the hydrolysis of the cyano group to a carboxylic acid could be modeled to proceed through a series of intermediates and transition states, with the calculations revealing the rate-determining step.

Table 2: Hypothetical Energy Profile for a Reaction of 2-(1-cyanocyclohexyl)acetate anion

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +12.8 |

| Products | -20.1 |

Conformational Analysis and Stereochemical Prediction

The 2-(1-cyanocyclohexyl)acetate anion possesses significant conformational flexibility due to the cyclohexane (B81311) ring and the rotatable single bonds in the acetate side chain. A thorough conformational analysis is crucial for understanding its structure-property relationships.

The cyclohexane ring can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and may be relevant in certain chemical environments. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for interconversion.

Furthermore, rotation around the C-C bond connecting the cyclohexane ring to the acetate moiety leads to different spatial arrangements of the functional groups. These rotations can be systematically studied by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of a specific dihedral angle. nih.gov This analysis can identify the most stable conformers and provide insights into how the molecule might orient itself when interacting with other species.

For reactions that can lead to different stereoisomers, computational modeling can be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to the different products, the preferred reaction pathway and the major product can be identified. researchgate.net

Table 3: Hypothetical Relative Energies of Conformers of 2-(1-cyanocyclohexyl)acetate anion

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Chair-Equatorial | 0.0 | Acetate group in equatorial position |

| Chair-Axial | 1.8 | Acetate group in axial position |

| Twist-Boat | 5.5 | Twist-boat conformation of the cyclohexane ring |

| Boat | 6.9 | Boat conformation of the cyclohexane ring |

Ligand-Target Interaction Modeling for Derivatives

Derivatives of 2-(1-cyanocyclohexyl)acetic acid may exhibit biological activity, and computational modeling can play a key role in understanding their interactions with biological targets such as enzymes or receptors. nih.gov

Ligand-based pharmacophore modeling can be used to identify the essential chemical features required for biological activity. nih.gov This involves aligning a set of active molecules and extracting common features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. The resulting pharmacophore model can then be used to screen large chemical databases for new potential drug candidates.

Structure-based drug design, which relies on the three-dimensional structure of the biological target, can provide more detailed insights into ligand-target interactions. Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a protein. researchgate.net In a typical docking study, various conformations of the ligand are placed in the binding site of the protein, and a scoring function is used to estimate the binding energy. This can help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations can provide information on the stability of the binding mode and can be used to calculate binding free energies with higher accuracy.

Table 4: Hypothetical Docking Results for Derivatives of 2-(1-cyanocyclohexyl)acetic acid

| Derivative | Modification | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| 1 | Parent Molecule | -6.5 | Hydrogen bond with Ser122 |

| 2 | -OH at C4 of cyclohexyl | -7.2 | Hydrogen bonds with Ser122 and Asp88 |

| 3 | -NH2 at C4 of cyclohexyl | -7.8 | Hydrogen bonds with Ser122 and Asp88; salt bridge with Asp88 |

| 4 | Phenyl group at C4 of cyclohexyl | -8.5 | Hydrogen bond with Ser122; hydrophobic interaction with Phe210 |

Advanced Analytical Methodologies for Structural and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular architecture of Potassium 2-(1-cyanocyclohexyl)acetate by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the cyclohexyl ring would exhibit complex multiplets in the upfield region, generally between 1.2 and 2.5 ppm. The methylene (B1212753) protons (CH₂) alpha to the carboxylate group would likely appear as a distinct singlet further downfield, anticipated in the range of 2.2 to 2.6 ppm, due to the deshielding effect of the adjacent carboxylate and cyano groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a definitive carbon count and insight into the chemical environment of each carbon atom. The nitrile carbon (C≡N) is expected to resonate in the highly deshielded region of 120-125 ppm. The quaternary carbon of the cyclohexyl ring, bonded to both the cyano and the acetate (B1210297) groups, would appear around 40-50 ppm. The carbons of the cyclohexyl ring are predicted to show signals between 25 and 40 ppm. The methylene carbon of the acetate group is expected at approximately 45-55 ppm, while the carboxylate carbon (COO⁻) would be observed significantly downfield, typically in the 175-185 ppm range.

Expected NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl Protons | 1.2 - 2.5 (m) | 25 - 40 |

| -CH₂-COO⁻ Protons | 2.2 - 2.6 (s) | 45 - 55 |

| Quaternary Cyclohexyl Carbon | - | 40 - 50 |

| C≡N Carbon | - | 120 - 125 |

| COO⁻ Carbon | - | 175 - 185 |

(Note: s = singlet, m = multiplet. Chemical shifts are predicted and may vary based on solvent and experimental conditions.)

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity between protons and carbons, providing unambiguous assignment of the spectral data. nih.gov

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is vital for identifying the key functional groups present in this compound. These two techniques are complementary, providing a more complete picture of the molecule's vibrational modes. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile group (C≡N) stretch, typically appearing in the region of 2220-2260 cm⁻¹. The carboxylate group (COO⁻) will exhibit two prominent stretching vibrations: a strong, asymmetric stretch between 1550 and 1610 cm⁻¹ and a weaker, symmetric stretch between 1400 and 1440 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and acetate methylene groups would be observed in the 2850-3000 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. researchgate.net It would also clearly detect the nitrile group's stretching vibration around 2220-2260 cm⁻¹. The symmetric stretch of the carboxylate group is often more prominent in the Raman spectrum than in the IR. psu.eduresearchgate.net The C-C bond vibrations within the cyclohexyl ring would also be readily observable.

Key Vibrational Frequencies for Functional Group Identification:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C≡N (Nitrile) | 2220 - 2260 (sharp, medium) | 2220 - 2260 (strong) | Stretching |

| COO⁻ (Carboxylate) | 1550 - 1610 (strong) | 1400 - 1440 (medium) | Asymmetric Stretch |

| COO⁻ (Carboxylate) | 1400 - 1440 (medium) | 1400 - 1440 (strong) | Symmetric Stretch |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in negative ion mode would be the method of choice, as it would readily detect the 2-(1-cyanocyclohexyl)acetate anion. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. The expected exact mass of the anion [C₉H₁₂NO₂]⁻ would be calculated and compared against the experimental value to confirm the elemental composition.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating this compound from any unreacted starting materials, by-products, or degradation products, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile, polar compounds like this compound. sielc.comhelixchrom.com A reverse-phase HPLC method would typically be developed.

A suitable method would likely employ a C18 column as the stationary phase. semanticscholar.org The mobile phase would consist of a mixture of an aqueous buffer (such as an acetate or phosphate (B84403) buffer to maintain a stable pH) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the separation of compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, although the chromophores in this molecule are not particularly strong. A more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could also be employed. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.

Typical HPLC Parameters:

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with buffer (e.g., 10 mM Ammonium (B1175870) Acetate) B: Acetonitrile |

| Gradient | Time-programmed mixture of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 210 nm) or CAD/ELSD |

| Injection Volume | 10 µL |

Due to the ionic and non-volatile nature of this compound, direct analysis by Gas Chromatography (GC) is not feasible. However, GC-MS can be a valuable tool for identifying volatile or semi-volatile impurities after a derivatization step. nih.govunar.ac.id For instance, esterification of the sample would convert the potassium salt to a more volatile ester derivative, such as the methyl or ethyl ester of 2-(1-cyanocyclohexyl)acetic acid. This derivative could then be analyzed by GC-MS to identify and quantify related impurities that are also amenable to this derivatization. The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. core.ac.uk

This derivatization approach allows for the detection of impurities that might not be easily observed by HPLC, providing a more comprehensive purity profile of the starting material.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise solid-state structure, including bond lengths, bond angles, and crystal packing of this compound. Furthermore, for chiral compounds, it can determine the absolute stereochemistry of the molecule.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, which in turn reveals the exact position of each atom.

For this compound, a single-crystal X-ray diffraction study would yield critical data regarding the conformation of the cyclohexane (B81311) ring, the geometry of the cyanocyclohexyl and acetate moieties, and the coordination environment of the potassium ion. This information is crucial for understanding the compound's physical properties and its interactions in the solid state.

While specific crystallographic data for this compound is not widely published, a typical output of such an analysis is presented in the illustrative table below. This table showcases the kind of parameters that would be determined.

Interactive Data Table: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides a detailed description of the crystal's symmetry. |

| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.456 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.789 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.45 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1056.7 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.285 | The theoretical density of the crystal. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound or for confirming the purity of a known substance.

The most common method for elemental analysis of organic compounds is combustion analysis. A small, precisely weighed sample of this compound is combusted in a stream of pure oxygen at high temperatures. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. The amounts of these combustion products are accurately measured, and from this data, the percentage of each element in the original sample is calculated. The potassium content can be determined using techniques such as atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy.

The experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's proposed molecular formula, C₉H₁₂KNO₂. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Theoretical Mass % (for C₉H₁₂KNO₂) | Experimental Mass % (Illustrative) |

| Carbon (C) | 52.65% | 52.60% |

| Hydrogen (H) | 5.90% | 5.95% |

| Potassium (K) | 19.05% | 19.00% |

| Nitrogen (N) | 6.82% | 6.85% |

| Oxygen (O) | 15.58% (by difference) | 15.60% (by difference) |

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry and Sustainable Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. semanticscholar.org The synthesis of Potassium 2-(1-cyanocyclohexyl)acetate and its derivatives is an area ripe for the application of these sustainable practices. Future research will likely focus on replacing traditional synthetic routes that employ stoichiometric reagents and hazardous solvents with cleaner, catalytic alternatives. dokumen.pub

Key innovations are expected in the following areas:

Alternative Reaction Media: A significant push is being made to replace volatile organic solvents with more environmentally benign options such as water, supercritical fluids, or ionic liquids. semanticscholar.orgdokumen.pub One-pot, multicomponent reactions in green solvents like ethanol-water mixtures are being explored to synthesize complex heterocyclic compounds, a strategy that simplifies procedures and reduces waste. growingscience.com

Energy Efficiency: The use of alternative energy sources like microwave and ultrasound irradiation is becoming more common. dokumen.pubmdpi.com These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. semanticscholar.org

Catalysis: The development of novel catalysts is a cornerstone of green chemistry. dokumen.pub Research is focused on creating highly efficient and recyclable catalysts, including heterogeneous metal catalysts, solid acid-base catalysts, and metal-free catalysts like hypervalent iodine, to facilitate key synthetic steps. semanticscholar.orgmdpi.com These catalysts aim to improve atom economy and reduce the generation of toxic by-products. diva-portal.org

The integration of green chemistry metrics, such as ecoScale, will be crucial for quantifying the sustainability of new synthetic processes and guiding the development of greener methodologies. dokumen.pub

Table 1: Principles of Green Chemistry in Synthesis

| Principle | Application in Synthesis of Cyanocyclohexyl Derivatives |

|---|---|

| Waste Prevention | Designing one-pot and multicomponent reactions to minimize by-products. growingscience.com |

| Atom Economy | Utilizing catalytic reactions that incorporate a maximum of the starting materials into the final product. diva-portal.org |

| Less Hazardous Synthesis | Employing non-toxic reagents and developing metal-free catalytic systems. mdpi.com |

| Safer Solvents & Auxiliaries | Replacing volatile organic compounds with water, ionic liquids, or solvent-free conditions. semanticscholar.orgdokumen.pub |

| Energy Efficiency | Using microwave or ultrasonic irradiation to reduce reaction times and energy consumption. mdpi.com |

| Catalysis | Developing highly selective and recyclable catalysts to replace stoichiometric reagents. dokumen.pub |

Chemoenzymatic and Biocatalytic Pathways for Derivative Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. For nitrile-containing compounds like this compound, enzymes provide high selectivity under mild reaction conditions, such as neutral pH and room temperature. researchgate.net This is particularly valuable in the synthesis of biologically active compounds where stereoselectivity is critical. researchgate.netnih.gov

Two primary enzymatic pathways are relevant for the transformation of the nitrile group:

Nitrilases: These enzymes directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia (B1221849) in a single step. researchgate.netnih.gov Their enantio- and regioselectivity make them attractive "green" catalysts for producing chiral carboxylic acids. researchgate.netresearchgate.net

Nitrile Hydratases and Amidases: This is a two-step pathway where a nitrile hydratase first converts the nitrile into an amide, which is then hydrolyzed by an amidase to the carboxylic acid. researchgate.netjournals.co.za This pathway has been successfully commercialized for the production of compounds like acrylamide (B121943) and nicotinamide. researchgate.net

Future research is focused on discovering new enzymes with a broader substrate range and improved stability. journals.co.za Cyanide-free biocatalytic methods are also being developed, using enzymes like aldoxime dehydratases, which can produce chiral nitriles from readily available aldehydes without the use of highly toxic cyanides. chemistryviews.org The combination of chemical synthesis with enzymatic steps—chemoenzymatic synthesis—is a promising strategy for creating complex molecules with high efficiency and stereochemical control. nih.govnih.gov

Table 2: Comparison of Biocatalytic Pathways for Nitrile Conversion

| Feature | Nitrilase Pathway | Nitrile Hydratase / Amidase Pathway |

|---|---|---|

| Enzymes Involved | Nitrilase nih.gov | Nitrile Hydratase, Amidase researchgate.net |

| Reaction Steps | One step (Nitrile → Carboxylic Acid) researchgate.net | Two steps (Nitrile → Amide → Carboxylic Acid) researchgate.net |

| Intermediate | None | Amide researchgate.net |

| Key Advantage | Direct conversion, often highly enantioselective. researchgate.net | Can be used to selectively produce amides. journals.co.za |

| Industrial Example | R-mandelic acid production. researchgate.net | Acrylamide production. researchgate.net |

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, is revolutionizing chemical synthesis, particularly in the pharmaceutical industry. nih.govresearchgate.net This technology offers significant advantages for the synthesis of this compound and its derivatives, including enhanced safety, scalability, and process control. nih.govmdpi.com

Key benefits and future directions include:

Process Intensification: Flow reactors enable superior heat and mass transfer, allowing reactions to be run at higher temperatures and pressures safely, which can dramatically accelerate reaction rates. nih.govyoutube.com

Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. nih.govnih.gov Unstable intermediates can be generated and consumed in situ, avoiding their accumulation. nih.gov

Automation and Integration: Flow systems can be readily automated, allowing for precise control over reaction parameters and ensuring consistent product quality. researchgate.netkit.edu This automation can be integrated with artificial intelligence and machine learning algorithms to optimize reaction conditions and even design new synthetic routes. synthiaonline.comresearchgate.net Robotic systems are being developed to automate the entire synthesis process, from reagent dispensing to purification, significantly reducing manual labor and accelerating the discovery of new compounds. nih.govsynplechem.com

Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period, bypassing the complex challenges of scaling up batch processes. youtube.com

Future work will focus on integrating multiple synthetic and purification steps into a single, continuous, and automated workflow, moving towards fully autonomous synthesis platforms. researchgate.netresearchgate.net

Table 3: Advantages of Flow Chemistry vs. Batch Processing

| Feature | Flow Chemistry | Batch Processing |

|---|---|---|

| Heat & Mass Transfer | Excellent, due to high surface-area-to-volume ratio. nih.gov | Often limited, especially on a large scale. nih.gov |

| Safety | High, due to small reactor volumes and better control. nih.gov | Lower, especially with hazardous reagents or exotherms. |

| Scalability | Straightforward, by extending run time. youtube.com | Complex, often requires re-optimization. researchgate.net |

| Process Control | Precise control of temperature, pressure, and residence time. researchgate.net | More challenging to maintain uniform conditions. |

| Automation | Easily automated for continuous production. kit.edu | More complex to fully automate. |

| Handling of Solids | Can be challenging. nih.gov | Generally straightforward. |

Development of Novel Methodologies for C-C and C-N Bond Formations

The core structure of this compound is defined by specific carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The development of novel catalytic methods for forming these bonds is a central goal in modern organic synthesis, aiming for greater efficiency, selectivity, and functional group tolerance. diva-portal.orgdntb.gov.ua

Emerging research in this area includes:

C-N Bond Formation: Traditional methods for introducing a nitrile group often rely on toxic cyanide reagents. chemistryviews.org Modern research focuses on safer and more versatile alternatives. This includes copper-catalyzed reactions that use less toxic cyanide sources like K₄[Fe(CN)₆] or even organic nitriles like acetonitrile (B52724) as the cyano source. researchgate.netrsc.org Other innovative, cyanide-free methods involve the oxidative conversion of primary amines or the rearrangement of oximes. organic-chemistry.org

C-C Bond Formation: The construction of the substituted cyclohexane (B81311) ring and the attachment of the acetate (B1210297) group involve crucial C-C bond-forming reactions. Transition-metal-catalyzed cross-coupling reactions remain a key tool. snnu.edu.cn Furthermore, enzymatic C-C bond formation is a growing field, with enzymes like halohydrin dehalogenases being used to create new C-C bonds by reacting epoxides with cyanide. nih.gov Organocatalysis also presents powerful methods, such as the Michael reaction, for asymmetric C-C bond formation. researchgate.netelsevier.com

C-H Activation: A particularly innovative strategy is the direct functionalization of C-H bonds. dntb.gov.ua This approach avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient. diva-portal.org Catalytic systems are being developed to selectively form C-C or C-N bonds by activating otherwise inert C-H bonds. rsc.org

These advanced methodologies promise to streamline the synthesis of complex molecules and provide access to novel derivatives that were previously difficult to obtain. bohrium.comresearchgate.net

Table 4: Modern Catalytic Approaches for Bond Formation

| Bond Type | Catalytic Strategy | Description |

|---|---|---|

| C-N (Nitrile) | Copper-Catalyzed Cyanation | Uses less toxic cyanide sources or organic nitriles to introduce the cyano group. researchgate.netrsc.org |

| C-N (Nitrile) | Biocatalytic Dehydration | Enzymes like aldoxime dehydratases convert aldoximes to nitriles without cyanide. chemistryviews.org |

| C-C | Transition-Metal-Catalyzed Cross-Coupling | Versatile methods (e.g., Suzuki, Heck) for forming C-C bonds between different fragments. diva-portal.orgsnnu.edu.cn |

| C-C | Asymmetric Organocatalysis | Uses small organic molecules to catalyze stereoselective C-C bond formations like the Michael addition. researchgate.net |

| C-C | Enzymatic C-C Formation | Enzymes catalyze specific bond formations, such as the reaction of epoxides with cyanide. nih.gov |

| C-C / C-N | C-H Activation/Functionalization | Directly converts C-H bonds into new C-C or C-N bonds, improving atom economy. dntb.gov.uarsc.org |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Potassium 2-(1-cyanocyclohexyl)acetate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of potassium salts involving cyclohexyl derivatives often employs alkylation or substitution reactions. For example, potassium salts of structurally related compounds are synthesized by reacting precursors (e.g., alkyl chlorides) with potassium-containing reagents in aqueous or polar aprotic solvents under controlled temperatures (0–25°C) . Yield optimization may involve adjusting stoichiometry, reaction time, or solvent polarity. Crystallization from ethanol is a common purification step, as noted in potassium salt syntheses of cyanamide derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC-MS : To detect impurities like (1-cyanocyclohexyl)acetic acid, a known Gabapentin-related byproduct .

- NMR Spectroscopy : For confirming the cyclohexyl and acetate moieties. Comparative analysis with Gabapentin intermediates (e.g., Ethyl (1-cyanocyclohexyl)acetate) can validate structural features .

- Elemental Analysis : To verify potassium content and stoichiometric consistency .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyanocyclohexyl group in this compound under acidic or basic conditions?

- Methodological Answer : The cyanocyclohexyl group’s stability is pH-dependent. Under acidic conditions, the nitrile group may hydrolyze to form carboxylic acid derivatives, as observed in Gabapentin impurity studies . In basic conditions, the acetate moiety could undergo saponification. Computational modeling (e.g., DFT) paired with experimental kinetics (pH-rate profiling) can elucidate degradation pathways .

Q. How does this compound interact with biological macromolecules, and what experimental models are suitable for studying these interactions?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to proteins (e.g., serum albumin). For example, gold electrode arrays (TFGAs) functionalized with thiol-based ligands have been used to study small molecule-protein interactions in serum matrices . Comparative studies with Gabapentin analogs may reveal shared binding motifs .

Q. What are the thermodynamic and kinetic stability profiles of this compound in aqueous vs. non-aqueous solvents?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines can assess degradation. Solvent effects are quantified via Arrhenius plots using HPLC to track decomposition rates. Polar solvents (e.g., water) may accelerate hydrolysis of the nitrile group, while aprotic solvents (e.g., DMF) enhance salt stability .

Data Contradictions and Resolution Strategies

Q. How should researchers address discrepancies in reported synthetic yields of this compound analogs?

- Methodological Answer : Variability often arises from differences in precursor purity or reaction scaling. Reproducibility requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。